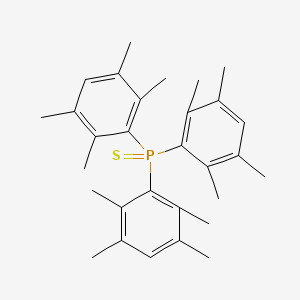
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a central phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P(C6H2(CH3)4)3+S→PS(C6H2(CH3)4)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its phosphine precursor.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tris(2,3,5,6-tetramethylphenyl)phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The sulfur and phosphorus atoms provide sites for interaction with metal ions, facilitating various catalytic reactions. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: A borane compound with similar phenyl groups.
2,3,5,6-Tetramethyl-p-phenylenediamine: A related aromatic compound with similar methyl substitutions.
Uniqueness
This compound is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63491-96-3 |
|---|---|
Fórmula molecular |
C30H39PS |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
sulfanylidene-tris(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39PS/c1-16-13-17(2)23(8)28(22(16)7)31(32,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
Clave InChI |
DVOXUUYOTFZYSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)P(=S)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


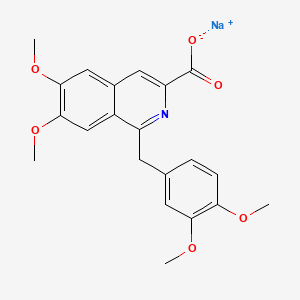

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)

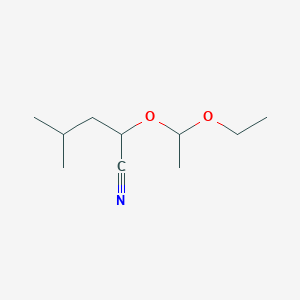
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)

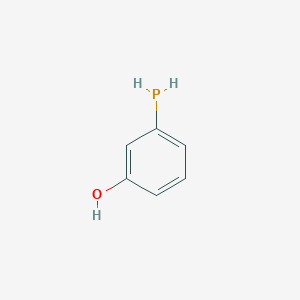
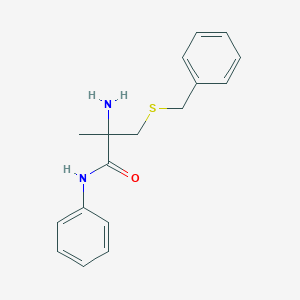

![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)
